molecular formula C14H13NO3 B3000832 6-(1-Phenylethoxy)pyridine-3-carboxylic acid CAS No. 1016758-25-0

6-(1-Phenylethoxy)pyridine-3-carboxylic acid

Cat. No. B3000832
CAS RN: 1016758-25-0
M. Wt: 243.262
InChI Key: GFKYDDFOEVZSRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their potential pharmacological activities. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been described, highlighting the importance of a free NH group and a small to medium size ortho alkoxy or alkenyloxy group for antiallergic activity . Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols through various synthetic strategies, including low-temperature aryl bromide-to-alcohol conversion and Baeyer-Villiger reactions, has been reported . These methods could potentially be adapted for the synthesis of "6-(1-Phenylethoxy)pyridine-3-carboxylic acid" by modifying the substituents on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can significantly influence their reactivity and biological activity. For example, the orientation of pyridine molecules coordinated to Zn(II) ions in coordination polymers can vary depending on the metal salt used, which affects the overall structure of the resulting polymers . Similarly, the structure of "6-(1-Phenylethoxy)pyridine-3-carboxylic acid" would be expected to influence its reactivity and potential applications.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their applications in medicinal chemistry and materials science. The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions has been studied, showing the formation of coordination polymers and metallomacrocycles . The reactivity of 6-substituted pyridines as antioxidants has also been explored, with some derivatives showing high effectiveness in preventing autoxidation . These studies suggest that "6-(1-Phenylethoxy)pyridine-3-carboxylic acid" could also exhibit interesting reactivity patterns that could be explored for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for their practical applications. The basicity of pyridinols, for example, has been found to approach physiological pH with increasing electron density in the ring, which is relevant for their stability and antioxidant activity . The antibacterial activities of pyrazolopyridines have also been evaluated, with some compounds showing good efficacy . These findings indicate that the physical and chemical properties of "6-(1-Phenylethoxy)pyridine-3-carboxylic acid" would need to be thoroughly investigated to determine its potential uses.

Scientific Research Applications

Structural and Vibrational Analysis

6-(1-Phenylethoxy)pyridine-3-carboxylic acid has been studied for its structural and vibrational characteristics. Bahgat, Jasem, and El‐Emary (2009) explored the vibrational spectra of similar compounds, providing insights into the molecular structure and interactions, which are critical for understanding the chemical behavior of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in various applications (Bahgat, Jasem, & El‐Emary, 2009).

Reactivity Studies

Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with different metal salts. This study sheds light on the potential chemical reactions and coordination polymers that 6-(1-Phenylethoxy)pyridine-3-carboxylic acid could form, which is essential for its application in material science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).

Photophysical Properties

Research by Sivakumar, Reddy, Cowley, and Butorac (2011) on similar aromatic carboxylic acids focused on the synthesis and photophysical properties of lanthanide-based coordination polymers. Their findings are relevant to understanding how 6-(1-Phenylethoxy)pyridine-3-carboxylic acid could be used in the development of materials with specific optical properties, such as in the field of photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Molecular Interactions

Kusuma et al. (2022) examined the hydrogen bonding in carboxylic acid-pyridine systems, which can provide valuable insights into the molecular interactions and stability of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in different environments. This information is vital for its application in the synthesis of complex molecular structures (Kusuma et al., 2022).

Synthesis of Complex Compounds

Research by Long, Zhou, Parkin, and Li (2014) on molecules with carboxylic acid and pyridine functional groups highlights the potential for 6-(1-Phenylethoxy)pyridine-3-carboxylic acid in the synthesis of complex compounds. This study provides insights into the crystal engineering aspects and the formation of different molecular structures (Long, Zhou, Parkin, & Li, 2014).

properties

IUPAC Name

6-(1-phenylethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10(11-5-3-2-4-6-11)18-13-8-7-12(9-15-13)14(16)17/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKYDDFOEVZSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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